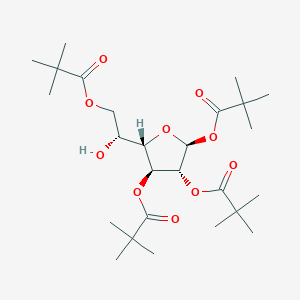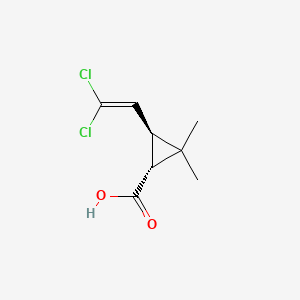
(S)-(-)-Nicotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reference standard
Aplicaciones Científicas De Investigación
Translational Medication Development for Nicotine Addiction
Research on medication development for nicotine dependence is an ongoing scientific priority. The exploration of novel compounds and new applications of existing medications, along with pharmacogenetic trials and studies on molecular, neural, and behavioral mechanisms of action, are critical areas of focus (Morgan, Backinger, Lerman, & Vocci, 2010).
The Australian Tobacco Research Foundation
Historical reviews of tobacco industry-supported organizations, like the Australian Tobacco Research Foundation, highlight the industry's influence on scientific research related to nicotine and its addictive properties (Chapman, Carter, & Peters, 2003).
Nicotine Self-Administration Research
Studies on nicotine self-administration provide insights into drug-seeking behavior and the importance of nicotine in tobacco use. This research is crucial for understanding tobacco addiction and informs public health policies and medication development (Henningfield, Smith, Kleykamp, Fant, & Donny, 2016).
Advancements in Nicotine Psychopharmacology
Nicotine research, ranging from molecular to clinical studies, plays a vital role in developing strategies for treating tobacco dependence and shaping global regulatory policies (Henningfield, Stolerman, & Miczek, 2006).
Transdisciplinary Tobacco Use Research
Transdisciplinary approaches in tobacco use research combine different scientific disciplines, offering comprehensive insights into tobacco use etiology and trajectories (Mermelstein, Kobus, & Clayton, 2007).
Enhancing Grant and Journal Peer Review Processes
Innovations in peer review processes for tobacco research aim to improve the quality and robustness of scientific findings, addressing challenges like publication bias and reproducibility issues (Munafo, 2017).
Tobacco Addiction and Public Health
Understanding the onset and development of nicotine addiction based on empirical data is crucial for public health strategies and the scientific method (Difranza, 2010).
Tobacco Dependence Phenotype Refinement
Research that integrates different analysis methods to clarify the latent structure of nicotine dependence helps in refining the tobacco dependence phenotype and guides treatment strategies (Piper, Bolt, Kim, Japuntich, Smith, Niederdeppe, Cannon, & Baker, 2008).
Role of Sugars in Cigarette Tobacco
Analyzing the impact of sugars as cigarette tobacco ingredients on smoke composition and health risks is vital for understanding tobacco product formulation and associated health implications (Roemer, Schorp, Piadé, Seeman, Leyden, & Haussmann, 2012).
Bridging Molecules to Behaviour in Nicotine Addiction
Research on the neurobiology of nicotine addiction helps bridge the gap between molecular studies and behavioral outcomes, providing a comprehensive understanding of nicotine's effects on the brain (Laviolette & Kooy, 2004).
Near-Infrared Spectroscopy in Tobacco Analysis
The use of near-infrared spectroscopy for quantitative analysis of chemical constituents in tobacco, including nicotine, aids in monitoring tobacco quality during cigarette production (Zhang, Cong, Xie, JingxiuYang, & Zhao, 2008).
Propiedades
Número CAS |
6912-85-2 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.22 |
Pureza |
>95% |
Sinónimos |
(S)-3-(1-methylpyrrolidin-2-yl)pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










